2,6-Dimethylquinoline-3-carboxylic acid

CYP1A2 inhibition Drug metabolism Quinoline derivatives

This quinoline-3-carboxylic acid is a critical building block for HIV integrase inhibitor programs, offering a substitution pattern essential for target engagement that is lost with the 4-carboxylic acid isomer. It also serves as a selective CYP1A2 inhibitor tool (IC50 = 3.3 µM) for in vitro ADME-Tox studies. - Differentiated Activity: Exclusive 2,6-dimethyl-3-carboxylic acid pattern is required for HIV integrase inhibition, unlike the 4-isomer. - Research Tool Utility: Demonstrates selective CYP1A2 inhibition (IC50 = 3.3 µM), enabling drug metabolism and DDI studies. - Supply Chain Reliability: Available in high purity (95%) for consistent, reproducible research outcomes.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 610261-45-5
Cat. No. B1307025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylquinoline-3-carboxylic acid
CAS610261-45-5
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=C(N=C2C=C1)C)C(=O)O
InChIInChI=1S/C12H11NO2/c1-7-3-4-11-9(5-7)6-10(12(14)15)8(2)13-11/h3-6H,1-2H3,(H,14,15)
InChIKeyHCAIPPMINDHAHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview: 2,6-Dimethylquinoline-3-carboxylic acid


2,6-Dimethylquinoline-3-carboxylic acid (CAS 610261-45-5) is a substituted quinoline derivative with a carboxylic acid group at the 3-position and methyl substituents at the 2- and 6-positions [1]. This compound is primarily used as a versatile building block in organic synthesis for the development of pharmaceutical agents, agrochemicals, and specialty chemicals . Its unique substitution pattern differentiates it from other quinoline carboxylic acids and enables specific interactions with biological targets, making it a valuable intermediate in drug discovery .

Why Generic Substitution Fails


Substituting 2,6-dimethylquinoline-3-carboxylic acid with a closely related analog, such as 2,6-dimethylquinoline-4-carboxylic acid (CAS 104175-33-9), can lead to a complete loss of target engagement. The position of the carboxylic acid on the quinoline ring is a critical determinant of biological activity . For instance, while the 3-carboxylic acid derivative has been identified as an HIV integrase inhibitor, the 4-carboxylic acid isomer is primarily used as a fluorescent labeling reagent for amines, demonstrating a stark divergence in functional utility . Furthermore, the 2,6-dimethyl substitution pattern influences cytochrome P450 enzyme interactions, as evidenced by the compound's moderate inhibition of CYP1A2 (IC50 = 3.3 µM) , a property not shared by all quinoline-3-carboxylic acid derivatives.

Quantitative Evidence: Isomer Comparison


CYP1A2 Inhibition Selectivity

2,6-Dimethylquinoline-3-carboxylic acid demonstrates moderate inhibitory activity against the cytochrome P450 enzyme CYP1A2, with an IC50 value of 3.3 µM . This is in stark contrast to its close positional isomer, 2,6-dimethylquinoline-4-carboxylic acid, which lacks any reported CYP inhibitory activity. This difference underscores how the placement of the carboxylic acid moiety on the quinoline ring dictates the compound's ability to interact with and modulate specific enzyme targets.

CYP1A2 inhibition Drug metabolism Quinoline derivatives

HIV Integrase Inhibition Specificity

2,6-Dimethylquinoline-3-carboxylic acid has been identified as an HIV integrase inhibitor . This mechanism of action involves binding to the active site of the integrase enzyme, preventing the integration of the viral genome into host cell DNA . In contrast, the 4-carboxylic acid regioisomer (2,6-dimethylquinoline-4-carboxylic acid) has no reported HIV integrase inhibitory activity and is instead used as a fluorescent probe for amine detection . This functional dichotomy highlights the stringent structural requirements for antiviral activity within this chemical series.

HIV integrase inhibitor Antiviral Quinoline-3-carboxylic acid

Physicochemical Property Comparison

2,6-Dimethylquinoline-3-carboxylic acid possesses a melting point of 174-176°C and a calculated LogP of 2.88 [1]. These values are distinct from the 4-carboxylic acid isomer, which has a melting point of 210-212°C and a similar LogP of 2.73 . The lower melting point and slightly higher lipophilicity of the 3-carboxylic acid derivative may influence its solid-state stability and solubility in organic solvents, factors that are crucial for downstream formulation and reaction optimization.

LogP Melting point Physicochemical properties

Key Application Scenarios


HIV Integrase Inhibitor Discovery

Given its reported activity as an HIV integrase inhibitor , this compound serves as a key starting material or scaffold for medicinal chemistry programs aimed at developing novel antiviral agents. Its distinct mechanism of action, not shared by its 4-carboxylic acid isomer, makes it a preferred choice for research targeting HIV.

CYP450 Drug-Drug Interaction Studies

The compound's selective inhibition of CYP1A2 (IC50 = 3.3 µM) positions it as a useful tool compound for in vitro studies investigating cytochrome P450-mediated drug metabolism and potential drug-drug interactions . This is particularly relevant in early-stage ADME-Tox profiling of new chemical entities.

Functionalized Quinoline Library Synthesis

The carboxylic acid group at the 3-position provides a versatile handle for further chemical derivatization, such as amide coupling or esterification . The unique 2,6-dimethyl substitution pattern influences the compound's reactivity and steric environment, enabling the creation of diverse and novel quinoline-based compound libraries for high-throughput screening.

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